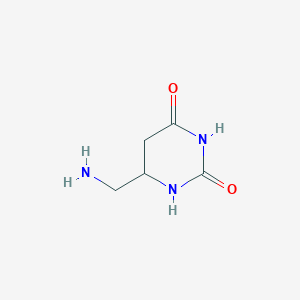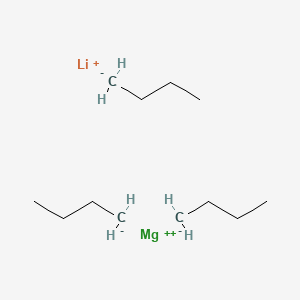
Tri-N-butyllithium magnesate, 0.7M IN &
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-N-butyllithium magnesate is a chemical compound with the empirical formula C12H27LiMg. It is commonly used as a base and deprotonating agent in various chemical reactions. This compound is typically available as a 0.7 M solution in diethyl ether and hexanes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri-N-butyllithium magnesate is synthesized through the reaction of n-butyllithium with magnesium. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions include:
Solvent: Diethyl ether or hexanes
Temperature: Room temperature
Atmosphere: Inert (e.g., nitrogen or argon)
The reaction can be represented as follows:
3C4H9Li+Mg→C12H27LiMg
Industrial Production Methods
In industrial settings, the production of Tri-N-butyllithium magnesate involves large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tri-N-butyllithium magnesate undergoes various types of chemical reactions, including:
Deprotonation: It is used to deprotonate furans, fluoro aromatics, thiophenes, oxazoles, and benzoxazoles.
Grignard Reactions: It participates in Grignard reactions, where it acts as a nucleophile to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Furans, fluoro aromatics, thiophenes, oxazoles, benzoxazoles
Conditions: Inert atmosphere, room temperature, diethyl ether or hexanes as solvents
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, deprotonation of furans leads to the formation of furan anions, which can further react to form various derivatives .
Applications De Recherche Scientifique
Tri-N-butyllithium magnesate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Tri-N-butyllithium magnesate involves the deprotonation of substrates through the transfer of a lithium ion. The compound acts as a strong base, abstracting protons from various substrates to form anions. These anions can then participate in further chemical reactions, such as nucleophilic substitution or addition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium diisopropylamide (LDA): Another strong base used for deprotonation reactions.
n-Butyllithium: A commonly used organolithium reagent with similar applications.
Grignard Reagents: Organomagnesium compounds used in nucleophilic addition reactions.
Uniqueness
Tri-N-butyllithium magnesate is unique in its ability to combine the properties of both lithium and magnesium reagents. This dual functionality allows it to participate in a wider range of chemical reactions compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H27LiMg |
|---|---|
Poids moléculaire |
202.6 g/mol |
Nom IUPAC |
lithium;magnesium;butane |
InChI |
InChI=1S/3C4H9.Li.Mg/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/q3*-1;+1;+2 |
Clé InChI |
BRZNWMVATGSOEK-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCC[CH2-].CCC[CH2-].CCC[CH2-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)
![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)
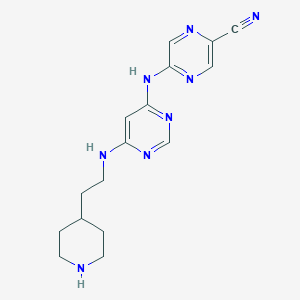
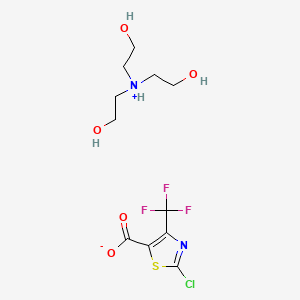

![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)
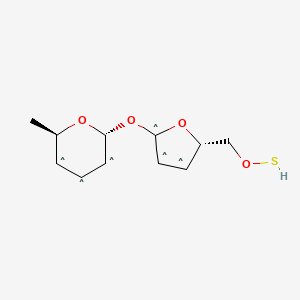

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)

![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
